Selectivity: Carnostatine vs. Bestatin for Human Serum Carnosinase 1 (CN1)
Carnostatine was developed specifically to inhibit human CN1, the target enzyme for diabetic nephropathy. The only other known CN1 inhibitor, bestatin, is non-selective, preferentially inhibiting CN2 over CN1 [1]. Carnostatine's selectivity is validated by a lack of activity against 33 common off-target proteins . This makes carnostatine the only selective CN1 inhibitor available, whereas bestatin's promiscuity limits its use for target-specific studies [1].
| Evidence Dimension | Target Selectivity |
|---|---|
| Target Compound Data | Inhibits CN1; no activity against 33 other targets (Ki = 11 nM for CN1) |
| Comparator Or Baseline | Bestatin: Non-selective; inhibits multiple aminopeptidases, including CN2 |
| Quantified Difference | Carnostatine is selective for CN1; Bestatin is not selective |
| Conditions | Enzymatic assay panel and literature review |
Why This Matters
Procuring carnostatine ensures target-specific inhibition without confounding off-target effects, unlike bestatin, which is unsuitable for CN1-focused research.
- [1] Regazzoni L. State of the Art in the Development of Human Serum Carnosinase Inhibitors. Molecules. 2024;29(11):2488. DOI: 10.3390/molecules29112488. View Source
